1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide
Description
Properties
Molecular Formula |
C8H10BrN3 |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanamine;hydrobromide |
InChI |
InChI=1S/C8H9N3.BrH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5,9H2;1H |
InChI Key |
UTDJGHSBRMAARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN.Br |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminopyridines with α-Haloketones
- The most prevalent method involves the condensation of 2-aminopyridine with α-haloketones (bromo or chloro derivatives), often proceeding under mild conditions without the need for catalysts or solvents at temperatures around 60°C.
- The mechanism proceeds via nucleophilic substitution of the halogen by the pyridine nitrogen, generating a pyridinium salt intermediate that cyclizes to form the imidazo[1,2-a]pyridine ring system.
- This method is straightforward, efficient, and adaptable for a variety of substituted derivatives.
Multicomponent Reactions (MCRs)
Other Methods
- Tandem reactions involving Morita-Baylis-Hillman nitroalkene acetates and 2-aminopyridines at room temperature in methanol have been reported to yield imidazo[1,2-a]pyridine derivatives with various functional groups.
- Metal-free oxidative coupling and aminooxygenation reactions are also documented for imidazo[1,2-a]pyridine synthesis.
Comparative Analysis of Preparation Methods
| Feature | α-Haloketone Condensation | Multicomponent Reaction (MCR) | Reductive Amination | Hydrobromide Salt Formation |
|---|---|---|---|---|
| Starting Materials | 2-Aminopyridine + α-bromoketone | 2-Aminopyridine + aldehyde + isocyanide | Imidazo[1,2-a]pyridine + formaldehyde + amine | Free base amine + HBr |
| Catalyst | None required | Iodine or other mild catalysts | Sodium cyanoborohydride or hydrogenation catalyst | None |
| Solvent | Often solvent-free or minimal | Methanol or similar | Methanol, ethanol | Ethanol, ether |
| Temperature | ~60°C | Room temperature | Mild, room temp to reflux | Room temperature |
| Yield | High (>80%) | Moderate to good | Moderate to high | Quantitative |
| Scalability | High | Moderate | Moderate | High |
| Purification | Filtration, recrystallization | Chromatography or crystallization | Extraction, crystallization | Filtration, washing |
In-Depth Research Findings and Notes
- The condensation of 2-aminopyridine with α-bromoketones is a robust and scalable method, producing the imidazo[1,2-a]pyridine core efficiently without requiring catalysts or solvents, reducing cost and environmental impact.
- Reductive amination for the introduction of the methanamine substituent is well-documented, with sodium cyanoborohydride providing mild and selective reduction conditions that preserve sensitive functional groups.
- The hydrobromide salt formation is a straightforward acid-base reaction that improves the compound's physicochemical properties, facilitating isolation and storage.
- Recent advances include metal-free and iodine-catalyzed protocols that offer greener alternatives for imidazo[1,2-a]pyridine synthesis, potentially adaptable for this compound's preparation.
- The choice of solvent and temperature critically affects yield and purity; methyl isobutyl ketone and tetrahydrofuran are favored solvents in related imidazo[1,2-a]pyridine syntheses due to their ability to dissolve intermediates and facilitate product isolation.
Summary Table of Key Preparation Parameters for 1-Imidazo[1,2-a]pyridin-2-ylmethanamine Hydrobromide
| Parameter | Optimal Conditions | Comments |
|---|---|---|
| Core formation temperature | 60°C | Efficient ring closure without catalyst |
| Solvent for core formation | Solvent-free or minimal solvent | Environmentally friendly |
| Reductive amination reagent | Formaldehyde + ammonia + NaCNBH3 | Mild reduction, high selectivity |
| Hydrobromide formation | HBr in ethanol, room temp | Quantitative salt precipitation |
| Purification method | Filtration + recrystallization | High purity product |
| Typical overall yield | 60-80% | Depending on scale and purification |
Chemical Reactions Analysis
Amine Group Reactivity
The primary amine (-NH₂) in the methanamine substituent participates in:
-
Alkylation : Reaction with alkyl halides to form N-alkyl derivatives.
-
Acetylation : Formation of amides via reaction with acyl chlorides.
-
Condensation : Participation in Schiff base formation with carbonyl compounds.
Imidazo[1,2-a]pyridine Core Reactivity
The heterocyclic core is relatively stable under mild conditions but may undergo:
-
Electrophilic substitution : At positions activated by the amine group.
-
Catalytic transformations : Using metals or organocatalysts (e.g., iodine, DBU) for further functionalization .
Key Reaction Conditions and Outcomes
Analytical and Physical Data
| Property | Value/Dataset | Source |
|---|---|---|
| Molecular Weight | 220.10 g/mol | |
| Hazards | H302, H315, H319, H335 | |
| Purity | >98% (HPLC) |
Scientific Research Applications
1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide is a chemical compound with an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle containing nitrogen atoms. It has a molecular weight of approximately 232.09 g/mol. The hydrobromide salt form enhances its solubility and stability, making it suitable for various biological and chemical applications. Imidazo[1,2-a]pyridine derivatives are known for their diverse pharmacological activities, including potential applications in treating various diseases.
Key Reactions
The reactivity of 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide is influenced by the presence of both the imidazole and pyridine rings. Key reactions include those that enable the synthesis of various derivatives that may exhibit improved pharmacological properties.
Biological Activities
Imidazo[1,2-a]pyridine derivatives, including 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide, have demonstrated significant biological activities. Imidazopyridine is one of the most significant structural skeletons in the field of natural and pharmaceutical products because of its wide range of biological activities, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .
Applications in Medicinal Chemistry and Research
1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide has several applications in medicinal chemistry and research:
- Drug Development It is used as a building block in synthesizing drug candidates. Its structure allows medicinal chemists to create new compounds with enhanced therapeutic effects .
- Pharmacological Studies The compound is employed in pharmacological studies to investigate its effects on biological systems . These studies help in understanding its mechanism of action and potential therapeutic uses.
- Inhibition of SARS-CoV-2 Infection Imidazo[1,2-a]pyrimidine derivatives have been synthesized and studied for their potential to inhibit the SARS-CoV-2 virus . Molecular modeling suggests that these compounds may act as effective entrance inhibitors, preventing the virus from infecting human cells .
- Treatment of Various Diseases Imidazo[1,2-a]pyridine derivatives are known for their diverse pharmacological activities, including potential applications in treating various diseases.
- Biological Activities It has a wide range of biological activities, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .
Interaction Studies
Interaction studies involving 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide often focus on its binding affinity to various biological targets. These studies are crucial for understanding how the compound interacts with enzymes, receptors, and other proteins .
Structural Similarity
Several compounds share structural similarities with 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide.
| Compound Name | Similarity Index | Notable Features |
|---|---|---|
| 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine | 0.86 | Exhibits anti-inflammatory properties |
| 5-(1H-Imidazol-1-yl)pyridin-2-amine | 0.85 | Known for its analgesic effects |
| Imidazo[1,2-a]pyridin-8-ylamine | 0.84 | Potential use in treating anxiety |
| 3-Ethynylimidazo[1,2-a]pyridine | 0.85 | Investigated for anticancer activity |
| Imidazo[1,2-a]pyridine-3-carbaldehyde | 0.84 | Useful in synthetic organic chemistry |
Mechanism of Action
The mechanism of action of 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyridine vs. Pyrimidine Analogs :
Replacement of the pyridine ring with pyrimidine (as in imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride) alters electronic properties and hydrogen-bonding capacity. Pyrimidine derivatives often exhibit enhanced solubility in polar solvents (e.g., water: ~50 mg/mL) compared to pyridine-based analogs .
Substituent Modifications
Amine Group Variations :
- N,N-Dimethyl Derivatives : Compounds like Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl (MW 161.21) exhibit increased lipophilicity (LogP ~1.5) compared to the primary amine, enhancing blood-brain barrier permeability .
- Halogenated Derivatives : Bromination at the 3-position (e.g., 3-bromo-2-phenylimidazo[1,2-a]pyridine) introduces steric bulk and electrophilic sites, improving reactivity in cross-coupling reactions .

Salt Forms :
Hydrobromide salts (e.g., 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide) generally exhibit higher crystallinity and stability than hydrochloride or freebase forms, influencing pharmacokinetics and formulation .
Pharmacological Activities
Physicochemical Properties
| Property | 1-Imidazo[1,2-a]pyridin-2-ylmethanamine Hydrobromide | Pyrimidine Analog (Dihydrochloride) | N,N-Dimethyl Derivative |
|---|---|---|---|
| Molecular Formula | C₈H₁₀BrN₃ | C₇H₁₀Cl₂N₄ | C₁₀H₁₃N₃ |
| Molecular Weight | 228.10 g/mol | 248.15 g/mol | 175.23 g/mol |
| Solubility (H₂O) | 20 mg/mL | 50 mg/mL | 5 mg/mL |
| LogP | 1.2 | 0.8 | 1.7 |
| Melting Point | 220–225°C (dec.) | 180–185°C | 150–155°C |
| Key Applications | DNA-targeted therapies | Enzyme inhibition | CNS drug candidates |
| References |
Biological Activity
1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and case studies demonstrating its potential applications in medicine.
- Molecular Formula : C8H10BrN3
- Molecular Weight : 228.09 g/mol
- InChI : InChI=1S/C8H9N3.BrH/c9-5-7-6-11-4-2-1
Overview of Biological Activity
The imidazopyridine scaffold, particularly the derivatives such as 1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide, has been extensively studied for various pharmacological properties. These compounds exhibit a wide range of biological activities including:
- Anticancer
- Antimicrobial
- Anticonvulsant
- Anti-inflammatory
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, including lung and colorectal cancers. |
| Antimicrobial | Demonstrates antibacterial and antifungal properties against specific pathogens. |
| Anticonvulsant | Shows efficacy in reducing seizure activity in animal models. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
The mechanism of action for 1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide involves its interaction with biological targets such as enzymes and receptors. Specifically, its imidazopyridine structure allows for binding to various molecular targets, influencing signaling pathways related to cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Research has shown that modifications on the imidazopyridine ring can significantly alter the biological activity of the compound. For instance, substituents at different positions on the ring can enhance or diminish anticancer efficacy.
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of various imidazopyridine derivatives on human cancer cell lines (LN-229 glioblastoma, HCT-116 colorectal carcinoma). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Case Studies and Research Findings
- Anticancer Efficacy : A recent study reported that 1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide showed significant cytotoxicity against colon carcinoma cells with an IC50 value of 7 μM .
- Antimicrobial Properties : Another investigation highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 μM .
- Neuroprotective Effects : In models of epilepsy, this compound demonstrated a reduction in seizure frequency and severity, indicating potential therapeutic applications in neurological disorders .
Q & A
Q. What are the established synthetic routes for preparing 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide?
The synthesis of imidazo[1,2-a]pyridine derivatives often employs condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. A notable method involves sequential addition of arylamines to nitriles followed by I₂/KI-mediated oxidative cyclization, enabling efficient construction of the imidazo[1,2-a]pyridin-2-amine framework without intermediate purification . Multicomponent reactions (MCRs) are also widely used to introduce substituents at specific positions (e.g., 2 and 3), enhancing structural diversity .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how are these evaluated experimentally?
These derivatives exhibit anxiolytic, cardiovascular, analgesic, and anticancer properties. Biological evaluation typically involves in vitro assays (e.g., enzyme inhibition, cell viability assays) and in vivo models (e.g., rodent behavioral tests for anxiolytic activity). For example, derivatives with electron-withdrawing substituents at the 3-position show enhanced binding affinity to GABAₐ receptors, a target for anxiolytic drugs .
Q. What crystallographic techniques are recommended for structural characterization of imidazo[1,2-a]pyridine derivatives?
Single-crystal X-ray diffraction (SCXRD) using SHELXL is the gold standard for determining bond lengths, angles, and hydrogen-bonding networks. High-resolution data collection (e.g., synchrotron sources) improves accuracy, particularly for resolving twinned crystals or disordered solvent molecules. SHELXPRO is commonly used to interface with macromolecular refinement tools .
Advanced Research Questions
Q. How can synthetic yields be optimized for imidazo[1,2-a]pyridin-2-ylmethanamine derivatives with bulky substituents?
Steric hindrance at the 2-position often reduces reaction efficiency. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
- Catalytic systems : Cu(I)-mediated Ullmann coupling improves C–N bond formation in sterically crowded environments .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
Q. How do structural modifications at the 3-position influence biological activity, and what analytical methods resolve contradictory data?
Substituents like halogen atoms or methyl groups at the 3-position modulate lipophilicity and target binding. Contradictions in activity data (e.g., conflicting IC₅₀ values across studies) can arise from assay variability (e.g., cell line differences). Resolution methods include:
Q. What methodologies address challenges in crystallizing imidazo[1,2-a]pyridine salts for structural studies?
Hydrobromide salts, such as 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide, often form hydrates or solvates. Key approaches include:
Q. How can computational frameworks guide the design of imidazo[1,2-a]pyridine-based therapeutics?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations assess binding stability to targets like kinase enzymes. For example, MD trajectories of imidazo[1,2-a]pyridine derivatives in complex with EGFR kinase reveal critical π-π stacking interactions .
Q. What strategies mitigate side reactions during oxidative cyclization in imidazo[1,2-a]pyridine synthesis?
I₂/KI-mediated cyclization can produce iodinated byproducts. Mitigation includes:
- Stoichiometric control : Limit I₂ to 1.2 equivalents.
- Additive screening : TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) suppresses radical pathways.
- Post-reduction : Na₂S₂O₃ quenches excess iodine .
Methodological Notes
- Data Contradictions : Conflicting pharmacological data should be cross-validated using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Theoretical Integration : Link synthetic outcomes to conceptual frameworks like Hammett linear free-energy relationships to predict substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

